3-Bromo-2-chloro-5-fluoropyridine
Overview
Description
3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative. It is a white or off-white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . The presence of bromine, chlorine, and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis.
Scientific Research Applications
3-Bromo-2-chloro-5-fluoropyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: This compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-2-chloro-5-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of f18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Action Environment
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , which could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-chloro-5-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in organic synthesis. The compound’s halogen atoms (bromine, chlorine, and fluorine) make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound’s interaction with nucleophilic aromatic substitution reactions can lead to changes in cellular activities . Additionally, its presence in the cellular environment can impact the synthesis of proteins and other essential biomolecules, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s halogen atoms can form strong interactions with various functional groups in biomolecules, affecting their structure and function. For instance, the compound’s interaction with palladium catalysts in Suzuki-Miyaura coupling reactions involves the formation of palladium-carbon bonds, which are crucial for the reaction’s success . These interactions can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is known to be stable under specific conditions, such as storage under inert gas at low temperatures . Over time, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Threshold effects have also been observed, where specific dosages are required to elicit particular biochemical responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions. The compound’s halogen atoms can influence its reactivity and interaction with other molecules, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The compound’s localization and accumulation can impact its biochemical effects and overall cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-chloro-5-fluoropyridine involves the halogenation of pyridine derivatives. For instance, 5-bromo-3-fluoro-2-hydroxypyridine can be treated with phosphorus oxychloride at elevated temperatures (around 150°C) to yield the desired product . The reaction mixture is then quenched with ice, and the pH is adjusted using potassium carbonate. The product is extracted using dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Halogen Exchange: The fluorine atom can be replaced by other halogens using suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like toluene or ethanol, are employed.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Comparison with Similar Compounds
- 3-Bromo-2-fluoropyridine
- 2-Chloro-5-bromopyridine
- 2-Chloro-3-fluoropyridine
Comparison: 3-Bromo-2-chloro-5-fluoropyridine is unique due to the presence of three different halogens on the pyridine ring, which provides a versatile platform for various chemical transformations. Compared to its analogs, this compound offers a broader range of reactivity and selectivity in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUUDYHEWVWETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654063 | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-36-4 | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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